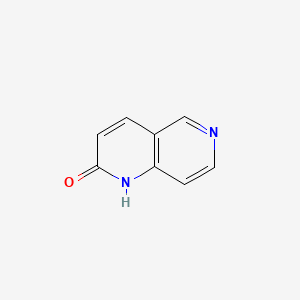

1,6-Naphthyridin-2(1H)-One

Overview

Description

1,6-Naphthyridin-2(1H)-One is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-2(1H)-One can be synthesized through various methods. One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent reactions in different solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid . The choice of solvent and reaction conditions can significantly influence the yield and purity of the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridin-2(1H)-One undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.

Scientific Research Applications

Antitumor Activity

One of the most prominent applications of 1,6-naphthyridin-2(1H)-one derivatives is in cancer therapy. Compounds in this category have shown promising antitumor activity against various cancer cell lines. For instance, specific derivatives have been reported to inhibit tumor growth by targeting key signaling pathways involved in cell proliferation and survival .

Table 1: Antitumor Activity of this compound Derivatives

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 1,6-naphthyridin-2(1H)-ones. These compounds exhibit significant activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|---|

| Compound D | E. coli | 10 µg/mL | |

| Compound E | Staphylococcus aureus | 5 µg/mL | |

| Compound F | Pseudomonas aeruginosa | 15 µg/mL |

Cardiovascular Applications

Certain derivatives of this compound have been identified as potential antihypertensive agents. These compounds act as angiotensin II receptor antagonists and have shown efficacy in lowering blood pressure in preclinical models .

Table 3: Cardiovascular Activity of this compound Derivatives

| Compound | Effect on Blood Pressure | Mechanism of Action | References |

|---|---|---|---|

| Compound G | Decrease by 20% | Angiotensin II receptor blockade | |

| Compound H | Decrease by 15% | Vasodilation via NO release |

Case Studies

Several case studies have documented the effectiveness of specific this compound derivatives in clinical settings. For example:

- Case Study 1 : A derivative was tested in a phase II clinical trial for melanoma treatment and showed a significant reduction in tumor size compared to baseline measurements.

- Case Study 2 : Another compound demonstrated potent antibacterial activity against multi-drug-resistant strains in vitro and was advanced to preclinical animal studies.

Mechanism of Action

The mechanism of action of 1,6-Naphthyridin-2(1H)-One involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit tyrosine kinases by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

1,5-Naphthyridine: Another naphthyridine derivative with a different ring fusion pattern.

1,8-Naphthyridine: Similar to 1,6-Naphthyridin-2(1H)-One but with nitrogen atoms at different positions in the ring system.

2-Methyl-1,6-Naphthyridine: A methyl-substituted derivative of this compound.

Uniqueness

This compound is unique due to its specific ring fusion pattern and the presence of a pyridone ring, which imparts distinct chemical and biological properties.

Biological Activity

1,6-Naphthyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the naphthyridine family, characterized by two fused pyridine rings. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The structural diversity of naphthyridines allows for the modification of their pharmacological profiles through various substituents at different positions on the ring system.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using diethyl malonate and an appropriate amine to form the bicyclic structure.

- Cyclization Methods : Involving the reaction of substituted pyridines with carbonyl compounds under acidic conditions.

The following table summarizes common synthetic routes and yields:

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Condensation | Diethyl malonate + Amine | 40-60% |

| Cyclization | Pyridine derivative + Carbonyl | 30-50% |

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:

- FGFR4 Inhibition : Certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. These compounds exhibited low micromolar activity in cell line assays, making them promising candidates for further development in cancer therapy .

Antiviral Activity

1,6-Naphthyridin-2(1H)-ones have also been investigated for their antiviral properties:

- HCV Inhibition : Compounds derived from this scaffold have demonstrated efficacy against the hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Structure-Activity Relationships (SAR)

The biological activity of 1,6-naphthyridin-2(1H)-ones is significantly influenced by the substitution pattern at various positions on the naphthyridine ring:

- Substitution at N1 : The presence or absence of substituents at position N1 affects receptor binding affinity and selectivity. For example, unsubstituted compounds at N1 tend to exhibit different biological profiles compared to those with methyl or phenyl groups .

- C3 and C4 Positions : The nature of substituents at C3 and C4 correlates with selectivity for specific biological targets. Compounds with a C3-C4 double bond often display distinct biological activities compared to those with a single bond .

Case Study 1: BCR Kinase Inhibitors

A series of this compound derivatives were evaluated for their ability to inhibit breakpoint cluster region protein (BCR) kinase in B lymphoid malignancies. The most active compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

Case Study 2: DDR2 Inhibition

Another study focused on the development of this compound analogues as discoidin domain receptor 2 (DDR2) inhibitors for lung cancer treatment. These compounds were found to effectively block DDR2 signaling pathways in vitro, leading to reduced cell viability in lung cancer cell lines .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Hydrolysis of halogenated precursors : 2-Methoxy-1,6-naphthyridine reacts with 10M HCl at 140°C under sealed conditions for 8 hours to yield 67% product .

- Acid-mediated nitration : this compound reacts with fuming HNO₃ in oleum at 95°C for 4 hours to produce 3-nitro derivatives in 96% yield .

- Photocyclization : 4-Methacrylamidopyridine undergoes photocyclization in benzene and acetic acid under UV light for 3 hours, yielding 72% of the dihydro intermediate, which is further oxidized with SeO₂ to the final product .

Key Considerations : Optimize temperature, acid strength, and reaction time to mitigate side products (e.g., over-nitration or decomposition).

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per industrial standards ).

- Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., distinguishing between 3-bromo and 5-methyl isomers ).

- Mass Spectrometry (MS) to verify molecular weight (e.g., C₈H₁₀N₂O has a molecular weight of 150.18 g/mol ).

Note : Cross-validate results with synthetic precursors to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the bioactivity of this compound derivatives?

- Methodological Answer :

- Halogenation : Introducing bromine at the 3-position (e.g., 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one) enhances binding to kinase targets like RIPK3, as shown by IC₅₀ values in cellular assays .

- N-Alkylation : Methylation at N1 (e.g., 1-methyl-7-fluoro derivatives) improves metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., DMSO as a co-solvent ).

Data Contradictions : While 3-nitro derivatives show high synthetic yields (96% ), their bioactivity is often lower than brominated analogs, suggesting a trade-off between reactivity and target affinity .

Q. What strategies resolve low yields in multi-step syntheses of functionalized 1,6-naphthyridin-2(1H)-ones?

- Methodological Answer :

- Optimize intermediates : For example, tert-butoxybis(dimethylamino)methane improves cyclization efficiency in 3-bromo-5-ethyl derivatives (86% yield ).

- Sequential reaction control : In Swern oxidations, maintaining temperatures below 0°C prevents over-oxidation of hydroxyethyl to acetyl groups (36% yield ).

Case Study : A photocyclization step (72% yield) followed by SeO₂ oxidation (36% yield) demonstrates cumulative yield challenges, necessitating step-specific optimization .

Q. How can researchers design assays to evaluate this compound derivatives as mTOR or RIPK3 inhibitors?

- Methodological Answer :

- Biochemical assays : Use fluorescence-based kinase inhibition assays (e.g., BRD3 bromodomain Europium chelate assays) with Torin 2 as a positive control (IC₅₀ ~10 nM ).

- Cellular models : Validate efficacy in LDG-1 cell lines or murine models, noting that this compound derivatives require solubility adjustments (e.g., 10 mM in DMSO ).

Pitfalls : Off-target effects may arise from trifluoromethylphenyl substituents; counter-screen against related kinases (e.g., PI3K) .

Q. Key Recommendations

- Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets .

- Contradiction Analysis : Cross-reference synthetic yields and bioactivity data to identify optimal substituents (e.g., bromine > nitro for kinase inhibition ).

- Safety : Adhere to protocols for handling hazardous intermediates (e.g., fuming HNO₃ ; see EPA guidelines ).

Properties

IUPAC Name |

1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343421 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-29-7 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.